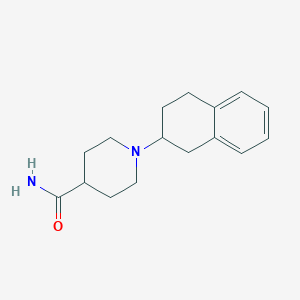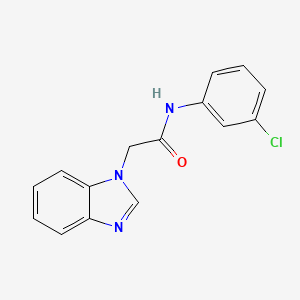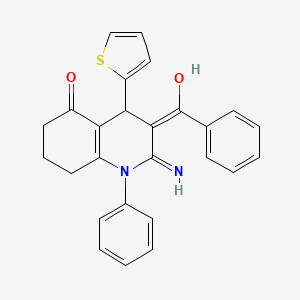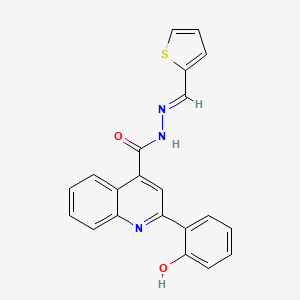
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide, also known as TAN-67, is a synthetic compound that has been extensively researched for its potential use in the treatment of addiction and pain. TAN-67 is a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain. This receptor is involved in the regulation of pain, mood, and addiction, making TAN-67 a promising candidate for the development of new treatments for these conditions.
作用機序
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide acts as a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain. Activation of this receptor can produce a variety of effects, including analgesia, sedation, and dysphoria. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has a high affinity for the kappa opioid receptor, which allows it to produce potent effects at low doses.
Biochemical and Physiological Effects:
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide produces a variety of biochemical and physiological effects in the body. It has been shown to decrease dopamine release in the brain, which may contribute to its ability to reduce the rewarding effects of drugs of abuse. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide also activates the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. This activation can lead to increased levels of stress hormones, such as cortisol.
実験室実験の利点と制限
One advantage of using 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the kappa opioid receptor, which allows for potent effects at low doses. However, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide is a synthetic compound that requires specialized knowledge and equipment for its synthesis and handling. Additionally, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has not been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet fully understood.
将来の方向性
There are several potential future directions for research on 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide. One area of interest is the development of new treatments for addiction and pain based on the kappa opioid receptor system. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide may also be useful in the study of the neurobiology of addiction and pain. Further studies are needed to fully understand the safety and efficacy of 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide in humans, as well as its potential for use in clinical settings.
合成法
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the condensation of 1,2,3,4-tetrahydronaphthalene with piperidinecarboxylic acid, followed by a series of chemical reactions to form the final product. The synthesis of 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide is complex and requires specialized knowledge and equipment.
科学的研究の応用
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has been the subject of numerous scientific studies investigating its potential use as a treatment for addiction and pain. In animal studies, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, and to decrease withdrawal symptoms in opioid-dependent animals. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has also been shown to have analgesic effects in animal models of pain.
特性
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c17-16(19)13-7-9-18(10-8-13)15-6-5-12-3-1-2-4-14(12)11-15/h1-4,13,15H,5-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZDIBHBQBPEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3,4-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6059586.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B6059593.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B6059594.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059604.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)
![3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6059619.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)
![methyl 2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6059628.png)
![6-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6059631.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)methyl]phenyl}acetamide](/img/structure/B6059636.png)
![(3R*,4R*)-1-(cyclohexylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6059645.png)


